Hexyl 4-(butanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-(butanoylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by a hexyl ester group attached to a benzoic acid derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexyl 4-(butanoylamino)benzoate typically involves the esterification of 4-(butanoylamino)benzoic acid with hexanol. The reaction is catalyzed by a solid acid catalyst, such as a metal composite oxide. The process involves heating the reactants under negative pressure to achieve the esterification reaction. The reaction mixture is then filtered to separate the catalyst, and the filtrate is cooled to crystallize the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts allows for easy separation and recycling of the catalyst, making the process more efficient and environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-(butanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives
Scientific Research Applications
Hexyl 4-(butanoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory effects.
Medicine: Investigated for its potential use in drug formulations and as a UV filter in sunscreen products.
Industry: Used in the production of cosmetics and personal care products due to its stability and effectiveness as a UV filter
Mechanism of Action
Hexyl 4-(butanoylamino)benzoate exerts its effects primarily through its ability to absorb UV radiation. It absorbs UV-A radiation with a peak at 354 nm, providing protection against harmful UV rays. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the formation of edema in inflammation-evoked tissues .
Comparison with Similar Compounds
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different chemical structure.
Benzophenone derivatives: Commonly used UV filters with similar applications in sunscreens.
Uniqueness
Hexyl 4-(butanoylamino)benzoate is unique due to its specific chemical structure, which provides excellent UV absorption and stability. Its ability to be synthesized using environmentally friendly methods also sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
hexyl 4-(butanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-3-5-6-7-13-21-17(20)14-9-11-15(12-10-14)18-16(19)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19) |
InChI Key |
XFCKPEWBUDAYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.